molecular formula C12H11BrN2O3S2 B7539585 N-[3-(5-BROMOTHIOPHENE-2-SULFONAMIDO)PHENYL]ACETAMIDE

N-[3-(5-BROMOTHIOPHENE-2-SULFONAMIDO)PHENYL]ACETAMIDE

Cat. No.: B7539585
M. Wt: 375.3 g/mol
InChI Key: VKXCMCLCXFFDPD-UHFFFAOYSA-N
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Description

N-[3-(5-BROMOTHIOPHENE-2-SULFONAMIDO)PHENYL]ACETAMIDE is a complex organic compound that features a bromothiophene moiety linked to a sulfonamide group, which is further connected to a phenylacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-BROMOTHIOPHENE-2-SULFONAMIDO)PHENYL]ACETAMIDE typically involves multiple steps:

    Synthesis of 5-Bromothiophene-2-sulfonamide: This can be achieved by reacting 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in 2-methyltetrahydrofuran.

    Formation of the Phenylacetamide Derivative: The phenylacetamide derivative can be synthesized through standard acylation reactions involving phenylacetic acid and appropriate amines.

    Coupling Reaction: The final step involves coupling the 5-bromothiophene-2-sulfonamide with the phenylacetamide derivative under suitable conditions, often using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-BROMOTHIOPHENE-2-SULFONAMIDO)PHENYL]ACETAMIDE can undergo various chemical reactions:

    Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, altering the compound’s properties.

    Coupling Reactions: The compound can participate in coupling reactions, forming larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of N-[3-(5-BROMOTHIOPHENE-2-SULFONAMIDO)PHENYL]ACETAMIDE depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the bromothiophene and sulfonamide moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[3-[(5-bromothiophen-2-yl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3S2/c1-8(16)14-9-3-2-4-10(7-9)15-20(17,18)12-6-5-11(13)19-12/h2-7,15H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXCMCLCXFFDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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